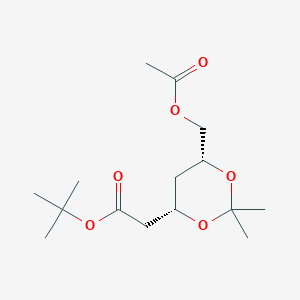![molecular formula C9H11N3O6 B13423235 Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate](/img/structure/B13423235.png)
Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate is a chemical compound that belongs to the class of diazinanes Diazinanes are nitrogen-containing heterocycles consisting of a saturated four-carbon, two-nitrogen ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate typically involves the alkylation of cyanuric acid trisodium salt with 2-haloacetic acid derivatives. This reaction is usually carried out by heating in a solvent or under solvent-free conditions at temperatures ranging from 190°C to 195°C . Common solvents used in this process include dimethylformamide, hexamethylphosphoramide, and N-methylpyrrolidone .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate involves its interaction with specific molecular targets and pathways. By inhibiting hypoxia-inducible factor prolyl hydroxylases, the compound promotes the stabilization and nuclear accumulation of hypoxia-inducible factor-1α and hypoxia-inducible factor-2α transcription factors . These transcription factors then bind to hypoxia response elements on DNA, promoting the production of erythropoietin and proteins involved in iron uptake, mobilization, and transport .
Comparison with Similar Compounds
Similar Compounds
2,2′,2″-(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)triacetic Acid: Similar in structure but differs in the functional groups attached to the diazinane ring.
Uniqueness
Ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate is unique due to its specific functional groups and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its interactions with biological targets make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H11N3O6 |
|---|---|
Molecular Weight |
257.20 g/mol |
IUPAC Name |
ethyl 2-[(2,4,6-trioxo-1,3-diazinane-5-carbonyl)amino]acetate |
InChI |
InChI=1S/C9H11N3O6/c1-2-18-4(13)3-10-6(14)5-7(15)11-9(17)12-8(5)16/h5H,2-3H2,1H3,(H,10,14)(H2,11,12,15,16,17) |
InChI Key |
NVGZDZBMJICYIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1C(=O)NC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(3S,6R)-3-[(2S)-butan-2-yl]-6-methylpiperazine-2,5-dione](/img/structure/B13423193.png)





![9-Fluoro-1,2,3,4-tetrahydropyrazino[1,2-a]indole](/img/structure/B13423219.png)


